4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-methylbenzylthio substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The 2-methylbenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, 2-methylbenzyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((2-methylbenzyl)thio)quinazolin-2(1H)-one: Lacks the tetrahydro component, which may affect its biological activity.
4-((2-methylbenzyl)thio)-6,7,8,9-tetrahydroquinazolin-2(1H)-one: Similar structure but with different hydrogenation, potentially altering its properties.
4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2-thione: Contains a thione group instead of a ketone, which may impact its reactivity and biological activity.
Uniqueness
4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both the quinazolinone core and the 2-methylbenzylthio group. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-2-3-7-12(11)10-20-15-13-8-4-5-9-14(13)17-16(19)18-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWYXQMKYSKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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